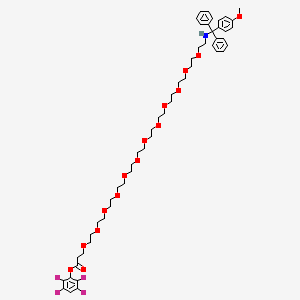
3-((6-Aminopyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide
Overview
Description
Scientific Research Applications
Antimalarial and Antitumor Agents
Research on similar compounds, such as those involving pteridines and pyrimidines, has shown potential applications in developing antimalarial and antitumor agents. A study explored the synthesis and biological evaluation of new 6,7-disubstituted 2,4-diaminopteridines and 2-amino-4-hydroxypteridines, aiming to identify folate antagonists as candidate antimalarial and experimental antitumor agents. This indicates the relevance of pyrimidine derivatives in medicinal chemistry for designing drugs targeting specific diseases (Rosowsky, Chaykovsky, Lin, & Modest, 1973).
Supramolecular Chemistry
In the domain of supramolecular chemistry, bifunctional pyridine-aminopyrimidine/aminopyridine reagents have been synthesized, showcasing the importance of aminopyrimidines in constructing complex molecular architectures through hydrogen bonding. This research highlights the role of such compounds in developing new materials with specific properties, such as hydrogen-bond donors and acceptors, essential for molecular recognition processes (Aakeröy, Schultheiss, Desper, & Moore, 2007).
Organic Synthesis and Material Chemistry
Research into the reactivity and synthesis of related thiophene and pyrimidine derivatives has provided valuable insights into designing new organic reactions and materials. Studies have detailed methods for synthesizing novel compounds with potential applications in creating new materials or as intermediates in organic synthesis, emphasizing the versatility of pyrimidine and thiophene derivatives in chemical synthesis and material science. For example, exploring the molecular complexes of thiophene dioxides with amines has shed light on their potential for synthesizing aminodinitrobutadienes, indicating the utility of these compounds in developing new chemical entities with unique properties (Efremova, Lapshina, Berkova, & Berestovitskaya, 2004).
Coordination Framework Polymers
Another application area is in the design of coordination framework polymers. Research has demonstrated that lanthanide metal ions with N,N'-dioxide ligands can form intricate architectures, underscoring the importance of such compounds in the development of highly connected and complex materials for applications ranging from catalysis to gas storage (Hill, Long, Champness, Hubberstey, & Schröder, 2005).
properties
IUPAC Name |
4-N-(1,1-dioxothiolan-3-yl)pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c9-7-3-8(11-5-10-7)12-6-1-2-15(13,14)4-6/h3,5-6H,1-2,4H2,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUKGOKKZMCTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((6-Aminopyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B1469872.png)
![2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1469873.png)





![Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate](/img/structure/B1469884.png)



